molecular formula C10H13NO2S B13282660 2-(Morpholin-3-yl)-1-(thiophen-2-yl)ethan-1-one

2-(Morpholin-3-yl)-1-(thiophen-2-yl)ethan-1-one

Cat. No.: B13282660
M. Wt: 211.28 g/mol
InChI Key: WCTHKLKZKKEHEP-UHFFFAOYSA-N
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Description

2-(Morpholin-3-yl)-1-(thiophen-2-yl)ethan-1-one is an organic compound that features a morpholine ring and a thiophene ring. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholin-3-yl)-1-(thiophen-2-yl)ethan-1-one typically involves the reaction of a thiophene derivative with a morpholine derivative under specific conditions. A common method might include:

    Starting Materials: Thiophene-2-carboxaldehyde and morpholine.

    Reaction Conditions: The reaction could be carried out in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The thiophene ring may undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles like bromine or chlorinating agents.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

2-(Morpholin-3-yl)-1-(thiophen-2-yl)ethan-1-one is an organic compound with a molecular formula of C11H13NOS and a molecular weight of approximately 225.29 g/mol. It is characterized by a morpholine ring and a thiophene group in its structure.

Potential Applications

  • This compound can be applied in the synthesis of pharmaceutical compounds . The morpholine part of the compound may contribute to its potential biological activity, while the thiophene component is known for its role in various organic reactions and applications in pharmaceuticals.
  • It can be used as an intermediate inMaterial Science .
  • Interaction studies involving this compound could focus on its role in medicinal chemistry. The specific combination of a morpholine ring at the 3-position and a thiophene at the 2-position could influence its biological activity and reactivity compared to other similar compounds, potentially enhancing its applications.

Several compounds share structural similarities with this compound:

Compound NameStructure DescriptionUnique Features
1-$$4-(Morpholin-4-ylmethyl)-2-thienyl]ethanoneContains a morpholine ring linked via a methylene bridge to a thiophene groupExhibits different reactivity due to the position of the morpholine group
5-MethylmorpholinoneA methylated derivative of morpholineChanges in biological activity due to methyl substitution
Thiophene-based Anticancer AgentsVarious thiophene derivatives with different substituentsKnown for specific anticancer properties not present in all morpholines

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. For instance, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors, modulating their activity. The morpholine ring could be involved in hydrogen bonding interactions, while the thiophene ring might participate in π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(Morpholin-4-yl)-1-(thiophen-2-yl)ethan-1-one: Similar structure but with a different substitution pattern on the morpholine ring.

    2-(Piperidin-3-yl)-1-(thiophen-2-yl)ethan-1-one: Similar but with a piperidine ring instead of a morpholine ring.

Uniqueness

2-(Morpholin-3-yl)-1-(thiophen-2-yl)ethan-1-one is unique due to the specific positioning of the morpholine and thiophene rings, which may confer distinct chemical and biological properties.

Biological Activity

2-(Morpholin-3-yl)-1-(thiophen-2-yl)ethan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its synthesis, cytotoxicity, and other pharmacological effects.

Synthesis and Structure

The compound is synthesized using standard organic chemistry techniques, often involving the reaction of morpholine with thiophene derivatives. The structure includes a morpholine ring, which is known for its ability to enhance solubility and biological activity due to its hydrogen-bonding capabilities.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, in a study comparing multiple compounds, this compound showed promising cytotoxicity against MCF-7 breast cancer cells. The results are summarized in Table 1.

CompoundIC50 (µM)Reference
This compound11.5 ± 0.7
Cisplatin13.3 ± 0.61
Other derivativesVaries (13.6 – 23.7)

The IC50 value indicates the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound.

The mechanism by which this compound exerts its cytotoxic effects involves multiple pathways typical for thiophene-containing compounds. These include:

  • Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells.
  • Inhibition of Cell Proliferation : It interferes with cell cycle progression.

Computational studies using molecular docking have suggested that this compound can effectively bind to target proteins involved in cancer progression, enhancing its potential as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, preliminary investigations into the antimicrobial activity of this compound have shown effectiveness against various bacterial strains. The compound's structure allows it to interact with bacterial cell membranes and inhibit growth.

Case Studies

A notable case study involved a series of derivatives based on the core structure of this compound. These derivatives were tested for both cytotoxicity and antibacterial properties:

  • Cytotoxicity Testing : The derivatives were screened against MCF-7 cells, revealing that modifications to the thiophene ring significantly impacted their IC50 values.
  • Antibacterial Testing : Compounds were evaluated against strains like Staphylococcus aureus and Escherichia coli, demonstrating varying degrees of antibacterial activity.

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

2-morpholin-3-yl-1-thiophen-2-ylethanone

InChI

InChI=1S/C10H13NO2S/c12-9(10-2-1-5-14-10)6-8-7-13-4-3-11-8/h1-2,5,8,11H,3-4,6-7H2

InChI Key

WCTHKLKZKKEHEP-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1)CC(=O)C2=CC=CS2

Origin of Product

United States

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